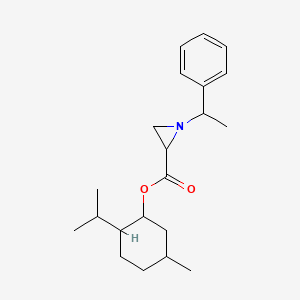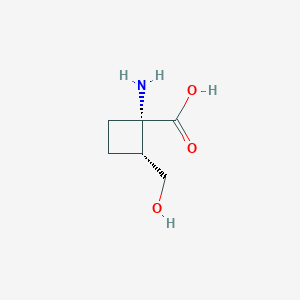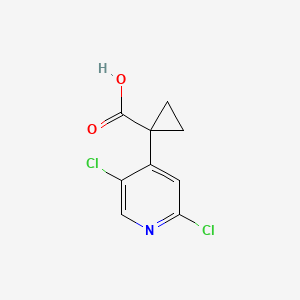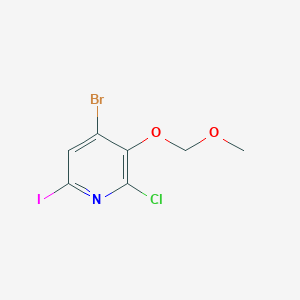
(R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine is a chiral amine compound that features a benzyl carbamate (Cbz) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2,6-dimethyl-5-hepten-1-ol.
Protection: The hydroxyl group of the precursor is protected using a benzyl chloroformate (Cbz-Cl) reagent under basic conditions to form the corresponding carbamate.
Amination: The protected intermediate is then subjected to amination reactions using appropriate amine sources and catalysts to introduce the amine functionality.
Industrial Production Methods
Industrial production of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine may involve optimized large-scale synthesis protocols that ensure high yield and purity. These methods often include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace the Cbz protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloroformate (Cbz-Cl), various nucleophiles
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Functionalized derivatives with different protecting groups
Wissenschaftliche Forschungsanwendungen
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing biochemical processes by binding to active sites or altering receptor activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Boc-2,6-dimethyl-5-hepten-1-amine: Similar structure with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
(S)-N-Cbz-2,6-dimethyl-5-hepten-1-amine: Enantiomer of the compound with opposite chirality.
®-N-Cbz-2,6-dimethyl-5-heptan-1-amine: Similar structure but with a saturated heptane chain instead of a heptene chain.
Uniqueness
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions. Its structural features make it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents.
Eigenschaften
Molekularformel |
C17H25NO2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
benzyl N-(2,6-dimethylhept-5-enyl)carbamate |
InChI |
InChI=1S/C17H25NO2/c1-14(2)8-7-9-15(3)12-18-17(19)20-13-16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
ABJFNMOONXWQRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12281664.png)











![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)

